molecular formula C15H21NO B1613928 (3-Cyclohexyl)propyl 2-pyridyl ketone CAS No. 898779-62-9

(3-Cyclohexyl)propyl 2-pyridyl ketone

Cat. No.: B1613928
CAS No.: 898779-62-9
M. Wt: 231.33 g/mol
InChI Key: OMFVGWJNWNMDKG-UHFFFAOYSA-N
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Description

(3-Cyclohexyl)propyl 2-pyridyl ketone is an organic compound with the molecular formula C15H21NO. It is a ketone derivative featuring a cyclohexyl group attached to a propyl chain, which is further connected to a 2-pyridyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclohexyl)propyl 2-pyridyl ketone can be achieved through several methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones in good yield . This reaction typically occurs under mild conditions and can be performed in a continuous flow setup, making it efficient for large-scale production.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for scalability. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexyl)propyl 2-pyridyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pyridyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

(3-Cyclohexyl)propyl 2-pyridyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Cyclohexyl)propyl 2-pyridyl ketone involves its interaction with molecular targets such as enzymes or receptors. The pyridyl group can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s affinity for hydrophobic pockets within the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 2-pyridyl ketone: Similar structure but lacks the propyl chain.

    2-Pyridyl ketone derivatives: Various derivatives with different substituents on the pyridyl ring.

Uniqueness

(3-Cyclohexyl)propyl 2-pyridyl ketone is unique due to its specific combination of a cyclohexyl group, a propyl chain, and a 2-pyridyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-cyclohexyl-1-pyridin-2-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFVGWJNWNMDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641991
Record name 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-62-9
Record name 4-Cyclohexyl-1-(pyridin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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